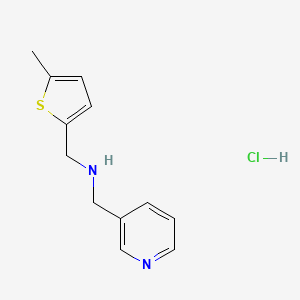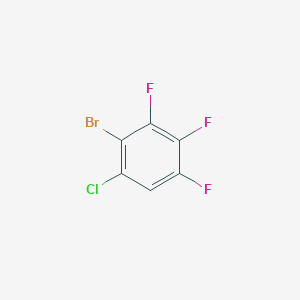
(3-((1,2,5-tiadiazol-3-il)oxi)pirrolidin-1-il)(4-(1H-pirrol-1-il)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits intriguing chemical and biological properties It comprises a thiadiazole moiety, a pyrrolidine ring, and a pyrrole-substituted benzene structure
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its functional groups enable its incorporation into various chemical frameworks.
Biology and Medicine
In the biological and medical fields, this compound shows promise due to its potential as a pharmacophore. It could be investigated for its activity against various biological targets, including enzymes, receptors, and microbial pathogens. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound can be utilized in material science for the development of novel polymers or as a precursor in the synthesis of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone can be approached through multi-step organic reactions:
Formation of the Thiadiazole Ring: : Initially, the 1,2,5-thiadiazole core can be synthesized through a cyclization reaction involving thiocyanate and hydrazine under acidic conditions.
Coupling with Pyrrolidine: : Next, the thiadiazole ring is functionalized with an appropriate leaving group (e.g., halogen) and subsequently reacted with pyrrolidine to form the desired ether linkage.
Pyrrole Substitution on Benzene: : The 4-(1H-pyrrol-1-yl)phenyl group can be prepared via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid-substituted pyrrole.
Final Coupling: : The final compound is then obtained by coupling the intermediate products through a Friedel-Crafts acylation reaction, utilizing suitable catalysts and conditions to achieve high yield and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes typically involves optimizing the reaction conditions to maximize yield and reduce the number of steps. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : The thiadiazole and pyrrole rings can undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Reduction: : Reduction reactions can target the ketone group within the compound, converting it to alcohol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Electrophilic aromatic substitution typically involves reagents like halogens (for halogenation) or alkyl halides (for alkylation).
Major Products Formed
Major products formed from these reactions include oxidized thiadiazole derivatives, reduced alcohol forms, and substituted benzene derivatives.
Mecanismo De Acción
The mechanism of action for (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone involves its interaction with specific molecular targets. These may include enzymes involved in metabolic pathways or receptors that modulate physiological responses. The compound’s structure allows it to bind to these targets, initiating a series of biochemical reactions that lead to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-(1,2,4-thiadiazol-5-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
(3-((1,3,4-thiadiazol-2-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-imidazol-1-yl)phenyl)methanone
Highlighting Uniqueness
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This structural specificity allows it to engage in unique interactions and reactions not typically seen in closely related compounds.
Propiedades
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(13-3-5-14(6-4-13)20-8-1-2-9-20)21-10-7-15(12-21)23-16-11-18-24-19-16/h1-6,8-9,11,15H,7,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDQDPWBJSTMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)
![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)



![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2363927.png)
